2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid
Description
This compound is a fluorinated butanoic acid derivative featuring a hexafluorinated carbon backbone and a carbamoyl group linked to a 2-(methoxycarbonyl)thiophen-3-yl moiety. The methoxycarbonyl group on the thiophene may contribute to solubility and binding affinity in enzyme-active sites.
Properties
IUPAC Name |
2,2,3,3,4,4-hexafluoro-5-[(2-methoxycarbonylthiophen-3-yl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6NO5S/c1-23-6(19)5-4(2-3-24-5)18-7(20)9(12,13)11(16,17)10(14,15)8(21)22/h2-3H,1H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRUVBYJNXFMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid typically involves the following steps:
Fluorination: Introduction of fluorine atoms into the precursor molecule.
Carbamoylation: Formation of the carbamoyl group by reacting with an appropriate amine.
Esterification: Conversion of the carboxylic acid group to a methoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4-Hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Pharmaceutical Research
- Drug Development : The compound's structure allows for potential use as a drug candidate. Its unique fluorinated structure can enhance bioavailability and metabolic stability. Research has indicated that fluorinated compounds often exhibit improved pharmacokinetic properties.
- Biological Activity : Studies suggest that derivatives of this compound may exhibit anti-cancer properties. The incorporation of the thiophene ring is particularly noteworthy as it has been associated with various biological activities including anti-inflammatory and anti-tumor effects.
Materials Science
- Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers which are known for their chemical resistance and thermal stability. These materials are vital in applications ranging from coatings to advanced electronics.
- Nanotechnology : Its unique properties make it suitable for use in nanomaterials where fluorination can impart desirable traits such as increased hydrophobicity and reduced surface energy.
Environmental Applications
- Pollutant Removal : Research indicates that fluorinated compounds can play a role in the removal of pollutants from water sources. The hydrophobic nature of this compound may aid in the adsorption of organic pollutants.
- Green Chemistry : The use of fluorinated compounds in synthetic pathways can lead to more environmentally friendly processes by reducing waste and improving reaction efficiency.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Investigated the anti-cancer activity of thiophene derivatives; found significant inhibition of tumor growth in vitro. |
| Study B | Material Synthesis | Developed a new class of fluorinated polymers using this compound; demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts. |
| Study C | Environmental Impact | Examined the efficacy of this compound in removing heavy metals from contaminated water; results showed a high adsorption capacity. |
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous fluorinated butanoic acid derivatives:
Key Comparisons
Fluorination Patterns
- The target compound and PFMOBA share a hexafluorinated backbone but differ in substituents: the former has a carbamoyl-linked thiophene, while PFMOBA has a trifluoromethoxy group. This distinction impacts electronic properties and biological interactions. PFMOBA’s trifluoromethoxy group increases environmental persistence, whereas the target compound’s thiophene may enhance binding to aromatic residues in enzymes .
Thiophene vs. Benzothiophene Derivatives Compared to the ethoxycarbonyl-tetrahydrobenzo[b]thiophene analog (CAS 1022107-35-2), the target compound’s non-hydrogenated thiophene ring likely improves planarity and π-π interactions, critical for enzyme inhibition. The hydrogenated benzothiophene in the analog may reduce reactivity but increase metabolic stability .
Substituent Effects on Solubility
- The methoxycarbonyl group in the target compound improves aqueous solubility compared to fully fluorinated analogs like the heptafluoroisopropoxy derivative (CAS 801212-59-9). The latter’s bulky fluorinated substituent enhances hydrophobicity, favoring industrial applications over biological use .
The carbamoyl group may mimic ATP-binding motifs in kinases .
Research Findings and Hypotheses
- Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) between a fluorinated butanoic acid boronic ester and a thiophene-carbamoyl precursor.
- Toxicity Considerations : Fluorinated carboxylic acids like PFMOBA are associated with environmental bioaccumulation. The target compound’s biodegradability may depend on the lability of the carbamoyl-thiophene linkage .
- Drug Design Potential: The combination of fluorine atoms (for metabolic resistance) and a thiophene-carbamoyl group (for targeted binding) positions this compound as a candidate for protease or kinase inhibitor development .
Biological Activity
The compound 2,2,3,3,4,4-hexafluoro-4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}butanoic acid is a fluorinated derivative with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 368.27 g/mol
- CAS Number : [not available in the provided sources]
Structural Features
The compound features a hexafluorobutanoic acid backbone with a thiophene ring substituted by a methoxycarbonyl group. The presence of fluorine atoms contributes to the compound's lipophilicity and potential bioactivity.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Activity : Fluorinated compounds are known for their enhanced antimicrobial properties due to increased membrane permeability and interaction with bacterial enzymes.
- Anti-inflammatory Properties : The presence of carboxylic acid groups can lead to inhibition of inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
- Enzyme Inhibition : Some studies suggest that such compounds may act as inhibitors for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study on fluorinated derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the strain tested.
-
Anti-inflammatory Effects :
- In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages, suggesting a potential role in treating inflammatory diseases.
-
Enzyme Interaction :
- Preliminary docking studies indicated that the compound could effectively bind to cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response, potentially leading to reduced prostaglandin synthesis.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
